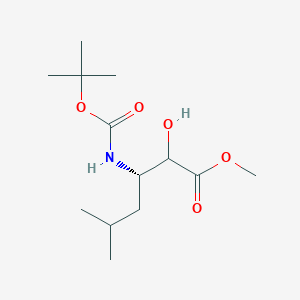

(3s)-3-(n-t-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester

Description

(3S)-3-(N-tert-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester is a chiral, Boc-protected amino acid ester derivative. Its structure features:

- tert-butoxycarbonyl (Boc) group: A widely used amine-protecting group in peptide synthesis, stable under basic conditions but cleavable under acidic conditions .

- Methyl ester: Enhances solubility and serves as a carboxylic acid precursor for further transformations.

- Hydroxy and methyl substituents: The 2-hydroxy and 5-methyl groups contribute to stereochemical complexity and influence physicochemical properties.

- Stereochemistry: The (3S) configuration is critical for biological activity and synthetic applications, as enantiomers often exhibit divergent properties .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of peptidomimetics and chiral pharmaceuticals. Its high stereochemical purity (≥97%) ensures reliability in asymmetric synthesis .

Properties

IUPAC Name |

methyl (3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-8(2)7-9(10(15)11(16)18-6)14-12(17)19-13(3,4)5/h8-10,15H,7H2,1-6H3,(H,14,17)/t9-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZZZJSGAZLMIB-RGURZIINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)OC)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(C(=O)OC)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135681 | |

| Record name | Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318464-23-2 | |

| Record name | Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318464-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3S)-3-(n-t-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester, also known by its CAS number 318464-23-2, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H25NO5 |

| Molecular Weight | 275.34 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| LogP | Not specified |

The biological activity of this compound has been linked to its role as a precursor in the synthesis of various bioactive compounds. It is particularly noted for its potential as an inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression and cellular processes.

Histone Deacetylase Inhibition

Research indicates that derivatives of this compound exhibit varying degrees of HDAC inhibition, which is crucial for understanding their potential therapeutic applications in cancer and other diseases. For instance, studies have shown that certain analogs can selectively inhibit HDAC1–3 and HDAC10–11 with IC50 values ranging from 14 nM to 67 nM, demonstrating significant potency against specific isoforms while being less effective against others .

Case Studies

- Inhibition Studies : A study conducted on azumamide derivatives, which include structural elements similar to this compound, revealed that modifications in stereochemistry significantly affect biological activity. The epimeric forms were found to be inactive against a panel of HDAC enzymes, emphasizing the importance of stereochemistry in drug design .

- Therapeutic Applications : The compound's structural characteristics suggest potential applications in treating conditions related to aberrant gene expression, including cancer and neurodegenerative diseases. The ability to modulate HDAC activity positions it as a candidate for further development into therapeutic agents targeting these diseases .

Toxicology and Safety Profile

While the compound shows promising biological activity, safety evaluations are critical. Preliminary data indicate that it may cause skin and eye irritation upon contact, necessitating careful handling and further toxicological assessment before clinical application .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (3S)-3-(n-t-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester is in peptide synthesis. The Boc (tert-butoxycarbonyl) group acts as a protective group for the amino group during peptide bond formation, allowing for selective reactions without interfering with other functional groups.

Case Study: Synthesis of Bioactive Peptides

In a study exploring the synthesis of bioactive peptides, Boc-Serine methyl ester was utilized to construct cyclic peptides that exhibit antimicrobial properties. The incorporation of this compound facilitated the formation of peptide bonds while maintaining the integrity of sensitive functional groups within the peptide sequence .

Drug Development

The compound has been investigated for its potential use in drug development, particularly in creating inhibitors for various enzymes and receptors.

Case Study: Inhibitors for Cancer Treatment

Research has shown that derivatives of this compound can act as inhibitors for cancer-related enzymes. For instance, modifications to the serine structure have led to the development of potent inhibitors against specific kinases involved in tumor growth .

Bioconjugation Techniques

This compound is also employed in bioconjugation processes, where it can be used to attach drugs or imaging agents to biomolecules.

Case Study: Targeted Drug Delivery Systems

In targeted drug delivery research, Boc-Serine methyl ester was used to conjugate therapeutic agents to antibodies. This approach enhanced the specificity of drug delivery to cancer cells while minimizing side effects on healthy tissues .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in synthesizing complex organic molecules.

Case Study: Synthesis of Chiral Compounds

A notable application is in the asymmetric synthesis of chiral compounds where this compound was used as a chiral auxiliary. This method allowed for the efficient production of enantiomerically pure compounds necessary for pharmaceutical applications .

Summary Table of Applications

Comparison with Similar Compounds

Boc-Protected Amino Acid Esters with Varied Stereochemistry

Several stereoisomers and analogs of the target compound are commercially available (Table 1).

Key Observations :

- Stereochemistry significantly impacts biological activity and synthetic utility. For example, (2R,3S) isomers may exhibit distinct binding affinities in enzyme inhibition compared to (3S) analogs .

- The 5-methyl group in the target compound enhances lipophilicity compared to phenyl-substituted analogs, influencing membrane permeability .

Comparison with Other Protected Amino Acid Derivatives

Compounds with alternative protecting groups (e.g., Z-benzyloxycarbonyl) or ester functionalities provide insights into functional group trade-offs (Table 2).

Key Observations :

- Boc vs. Z Groups : Boc offers superior stability under basic conditions, making it preferable for stepwise peptide synthesis. In contrast, Z groups require harsher acidic conditions for deprotection .

- Ester Types : Methyl esters (target compound) are more hydrolytically stable than ethyl esters, which can influence reaction kinetics in aqueous environments .

Key Observations :

- Lipophilicity : The 5-methyl group in the target compound may enhance blood-brain barrier penetration compared to polar glycosides like 8-O-acetylshanzhiside .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups during Boc protection .

- Adjust solvent polarity (e.g., THF vs. DCM) to improve solubility of intermediates.

Basic: Which spectroscopic techniques are most effective for confirming the stereochemical purity of this compound, and what characteristic signals should researchers expect?

Answer:

- NMR Spectroscopy :

- ¹H-NMR : The hydroxy proton (2-OH) appears as a broad singlet (~δ 5.2–5.5 ppm). The Boc group’s tert-butyl protons resonate as a singlet at δ 1.4 ppm .

- ¹³C-NMR : The ester carbonyl (C=O) appears at ~δ 170–175 ppm; the Boc carbonyl at ~δ 155 ppm.

- Optical Rotation : Measure specific rotation ([α]D) to confirm enantiomeric excess (e.g., +15° to +25° for the (3S) configuration).

- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers, with retention time differences ≥2 min indicating high stereopurity .

Basic: How does the Boc protection group influence the compound's stability during storage and under acidic/basic conditions?

Answer:

- Stability : The Boc group enhances stability by shielding the amine from nucleophilic attack. Storage at –20°C in anhydrous DMF or DCM prevents hydrolysis.

- Acidic Conditions : Boc deprotection occurs rapidly with TFA (trifluoroacetic acid) or HCl/dioxane, releasing CO₂ and forming the tert-butyl cation .

- Basic Conditions : The ester moiety is susceptible to saponification (pH >10), but the Boc group remains intact unless exposed to strong bases (e.g., NaOH >1M).

Advanced: What strategies can be employed to resolve enantiomeric impurities in the final product, and how can their impact on biological activity be assessed?

Answer:

- Chiral Resolution :

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize.

- Biological Impact :

Advanced: In computational modeling studies, which force fields and parameters are most suitable for simulating the conformational dynamics of this compound in solution?

Answer:

- Force Fields :

- GAFF2 : General Amber Force Field 2, parameterized for organic molecules, accurately models ester and Boc group interactions.

- CHARMM36 : Suitable for simulating hydrogen-bonding networks involving the hydroxy and carbonyl groups.

- Solvent Models :

- Use TIP3P explicit water for aqueous simulations.

- For nonpolar solvents (e.g., DCM), apply GBSA (Generalized Born Surface Area) implicit solvation.

- Validation : Compare simulated NMR chemical shifts (via DFT calculations) with experimental data to refine parameters .

Advanced: How do contradictory reports on the compound's solubility in polar aprotic solvents arise, and what experimental approaches can reconcile these discrepancies?

Answer:

- Root Causes :

- Variations in crystalline forms (polymorphs) affect solubility.

- Residual solvents (e.g., EtOAc) in the final product can artificially enhance solubility measurements.

- Resolution Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.